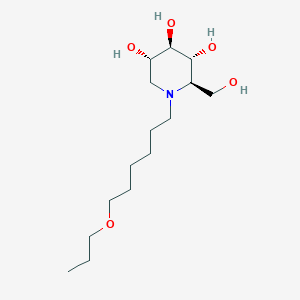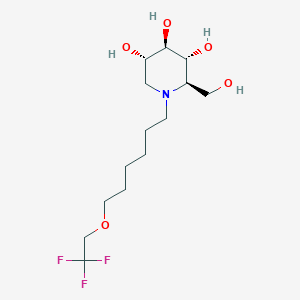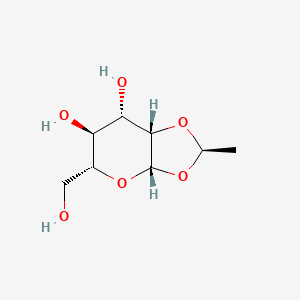
Benzyl 3'-Sulfo-β-D-lactoside Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt typically involves the protection of hydroxyl groups, selective sulfonation, and subsequent deprotection steps. The process begins with the protection of the hydroxyl groups on the lactoside moiety using benzyl groups. This is followed by the selective introduction of the sulfonate group at the 3’ position. Finally, the benzyl protecting groups are removed under mild conditions to yield the desired compound .
Industrial Production Methods: Industrial production of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions: Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonate group.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like thiols or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonyl derivatives .
科学研究应用
Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation patterns in cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
作用机制
The mechanism of action of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group can mimic natural sulfate groups, allowing the compound to bind to sulfate-binding proteins and modulate their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes and physiological responses .
相似化合物的比较
Benzyl β-D-lactoside: Lacks the sulfonate group, resulting in different chemical and biological properties.
Sulfo-β-D-lactoside Sodium Salt: Does not contain the benzyl group, affecting its solubility and reactivity.
Benzyl 4’-Sulfo-β-D-lactoside Sodium Salt: Similar structure but with the sulfonate group at the 4’ position, leading to different binding affinities and biological activities
Uniqueness: Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt is unique due to the specific positioning of the sulfonate group and the presence of the benzyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
431898-95-2 |
|---|---|
分子式 |
C₁₉H₂₇NaO₁₄S |
分子量 |
534.46 |
同义词 |
Phenylmethyl 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-β-D-glucopyranoside Sodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
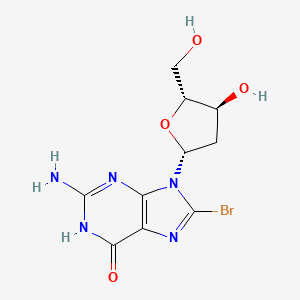
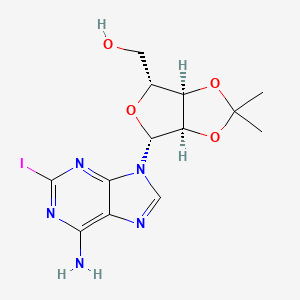
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
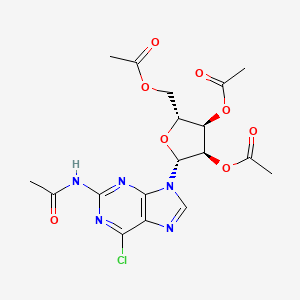

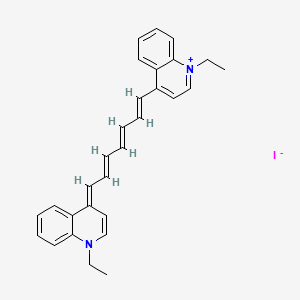
![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)
